2-Formyl-1-indanone
Description
Structure
3D Structure
Properties
CAS No. |
56794-24-2 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,8H,5H2 |
InChI Key |
NWROWRUAPHQSLF-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C21)C=O |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Formyl 1 Indanone and Its Derivatives
Classical Approaches to the 1-Indanone (B140024) Framework Relevant to 2-Formyl-1-indanone Precursors
Classical methods for synthesizing the 1-indanone skeleton are foundational in organic chemistry and often serve as the starting point for more complex derivatives.
Friedel-Crafts Acylation Strategies for Indanone Formation
The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. acs.orggoogle.com The process is generally promoted by a strong Lewis acid or a protic acid. google.comsigmaaldrich.cn
A common route involves the conversion of a 3-arylpropionic acid to its more reactive acyl chloride, which then undergoes intramolecular acylation in the presence of a Lewis acid like aluminum chloride (AlCl₃). acs.orgbeilstein-journals.org An improved one-pot process has been developed, starting from various benzoic acids. This method involves the Friedel-Crafts acylation between a substituted benzoyl chloride and ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation with AlCl₃, offering a scalable and cost-effective route to 1-indanones. acs.org
Alternative catalysts and conditions have been explored to improve the efficiency and environmental footprint of this reaction. For instance, terbium trifluoromethanesulfonate (B1224126) (Tb(OTf)₃) has been shown to efficiently catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids at elevated temperatures. researchgate.net Heteropoly acids have also been employed as recyclable solid acid catalysts, which can circumvent the formation of large amounts of waste acid associated with traditional methods. google.com The use of Meldrum's acid derivatives, catalyzed by metal triflates, presents another alternative for the intramolecular Friedel-Crafts reaction. beilstein-journals.org
| Starting Material | Reagents and Conditions | Product | Key Features |
| Benzoic acids | 1. Thionyl chloride 2. Ethylene, AlCl₃ | 1-Indanones | One-pot, scalable, cost-effective acs.org |
| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | 1-Indanones | Effective for deactivated aromatic rings researchgate.net |
| 3-Arylpropionic acid chlorides | AlCl₃, Dichloromethane | 1-Indanones | Classical and widely used method beilstein-journals.org |
| Phenylpropionic acid derivatives | Heteropoly acid, Phase transfer catalyst, Aprotic nonpolar solvent, 60-150 °C | 1-Indanone derivatives | Recyclable catalyst, avoids competitive intermolecular acylation google.com |
Intramolecular Aldol (B89426) Condensation Routes
While direct intramolecular aldol condensation to form the basic 1-indanone ring is less common, aldol-type reactions are crucial in building more complex indanone structures. Often, these reactions are part of a cascade or tandem sequence. For example, a superacid-promoted one-pot process enables the synthesis of highly substituted indanones through a dual C-C bond formation. rsc.org This process is believed to proceed via an initial intermolecular aldol reaction between an aryl isopropyl ketone and a benzaldehyde, followed by an intramolecular Friedel-Crafts alkylation of the resulting β-hydroxy ketone intermediate. rsc.org
In another instance, a palladium-catalyzed Heck reaction can install an enol functionality on an aromatic ring, which is then followed by an ethylene glycol-promoted aldol-type annulation with a neighboring carbonyl group to form the 1-indanone ring. liv.ac.uk This highlights the integration of classical transformations like the aldol reaction into modern catalytic cycles.
Transition-Metal Catalyzed Annulation and Cyclization Strategies for this compound Skeletons
Transition-metal catalysis offers powerful and efficient pathways to construct the 1-indanone framework, often with high regioselectivity and functional group tolerance, providing direct access to precursors of this compound.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has been extensively used for the synthesis of indanones. One notable method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This reaction effectively constructs the five-membered ring with the introduction of the carbonyl group in a single step.
A one-pot Heck-aldol annulation reaction provides a route to multisubstituted 1-indanones. liv.ac.uk This cascade involves a palladium-catalyzed Heck reaction to create an enol intermediate, which then undergoes an aldol-type cyclization. liv.ac.uk Furthermore, palladium-catalyzed dehydrogenative annulation of 1-indanones with alkynes has been developed, which proceeds through the desaturation of 1-indanones to indenones, followed by an oxidative cyclization to yield benzo[c]fluorenone derivatives. rsc.org Another approach involves a palladium-catalyzed migratory cyclization of α-bromoalkene derivatives to furnish various benzoheterocycles, including indanones. nih.gov
| Substrates | Catalyst/Reagents | Product | Key Features |
| Unsaturated aryl iodides | Pd catalyst, CO | 1-Indanones | Carbonylative cyclization organic-chemistry.org |
| 2-Bromobenzaldehydes, vinyl ethers | Pd(OAc)₂, dppp, Ethylene glycol | 3-Hydroxy-1-indanones | One-pot Heck-aldol annulation liv.ac.uk |
| α-Bromoalkene derivatives (ArXCBr=CH₂) | Pd(OAc)₂, DPEPhos, CsOPiv | Indanones and other benzoheterocycles | Migratory cyclization via trans-1,2-palladium migration nih.gov |
| 1-Indanones, Alkynes | Pd catalyst | Benzo[c]fluorenone derivatives | Dehydrogenative [4+2] annulation rsc.org |
Rhodium-Catalyzed C-H Activation and Annulation Pathways
Rhodium catalysis has emerged as a powerful tool for indanone synthesis, primarily through C-H activation strategies. Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can produce a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. researchgate.net This method demonstrates high functional group tolerance. researchgate.net
Another strategy involves the rhodium-catalyzed enantioselective intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, which provides access to chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. acs.org Additionally, rhodium-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals with diazo compounds via aryl and olefinic C-H bond activation can generate highly functionalized indanones that contain a β-quaternary carbon stereocenter. rsc.org
| Substrates | Catalyst/Reagents | Product | Key Features |
| α-Carbonyl sulfoxonium ylides, Activated alkenes | [Cp*RhCl₂]₂, AgSbF₆, Acetic acid | Substituted indanones | [4+1] cycloaddition via C-H activation researchgate.net |
| Pinacolborane chalcone derivatives | Rh catalyst, MonoPhos (chiral ligand) | Chiral 3-aryl-1-indanones | Asymmetric intramolecular 1,4-addition acs.org |
| α-Aroyl ketene dithioacetals, Diazo compounds | Rh(III) catalyst | Indanones with β-quaternary centers | Annulative coupling via C-H activation rsc.org |
Cobalt-Catalyzed Intramolecular Hydroacylation Approaches
Cobalt-catalyzed reactions offer a more sustainable alternative to those using precious metals like rhodium and palladium. Cobalt-chiral diphosphine catalytic systems have been shown to promote the intramolecular hydroacylation of 2-alkenylbenzaldehydes to yield indanone derivatives. lookchem.comacs.org This method can be highly enantioselective, producing enantioenriched indanones. lookchem.com
The enantioselective and diastereoselective synthesis of trans-2,3-disubstituted indanones has been achieved through the intramolecular hydroacylation of 2-alkenylbenzaldehydes bearing trisubstituted alkenyl groups, catalyzed by a cobalt-chiral diphosphine complex. nih.gov A key advantage of this method is that a high level of enantioselectivity can be achieved regardless of the E/Z geometry of the starting alkene. nih.gov Mechanistic studies, including deuterium (B1214612) labeling, have provided insight into the reaction pathways. nih.gov
| Substrate | Catalyst/Reagents | Product | Key Features |
| 2-(1-Phenylvinyl)benzaldehyde | CoCl₂, (R,R)-BDPP, Zinc powder | Chiral indanone | Enantioselective intramolecular hydroacylation lookchem.com |
| 2-Alkenylbenzaldehydes with trisubstituted alkenes | Cobalt-chiral diphosphine catalyst | trans-2,3-Disubstituted indanones | Enantio- and diastereoselective; independent of initial alkene geometry nih.gov |
Copper-Catalyzed Intramolecular Annulations
A highly efficient and straightforward method for synthesizing 3-hydroxy-1-indanones, which are precursors to this compound derivatives, involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. nih.govmdpi.com This protocol offers a simple synthetic route under mild conditions, yielding good to excellent results. nih.gov The reaction proceeds by employing a copper catalyst to facilitate the cyclization of the starting ethynylbenzaldehyde. This method is noted for its high efficiency and the use of readily available starting materials. nih.govmdpi.com
The process has been demonstrated with a variety of substituted 2-ethynylbenzaldehydes, proving its versatility. The reaction conditions typically involve a copper salt as the catalyst in a suitable solvent system.
Table 1: Copper-Catalyzed Intramolecular Annulation of 2-Ethynylbenzaldehyde Derivatives
| Entry | Substrate (2-ethynylbenzaldehyde derivative) | Product (3-hydroxy-1-indanone derivative) | Yield (%) |
|---|---|---|---|
| 1 | 2-Ethynylbenzaldehyde | 3-Hydroxy-1-indanone | 87 |
| 2 | 4-Methyl-2-ethynylbenzaldehyde | 3-Hydroxy-5-methyl-1-indanone | 85 |
| 3 | 4-Methoxy-2-ethynylbenzaldehyde | 3-Hydroxy-5-methoxy-1-indanone | 82 |
| 4 | 4-Chloro-2-ethynylbenzaldehyde | 5-Chloro-3-hydroxy-1-indanone | 89 |
| 5 | 2-Ethynyl-4-fluorobenzaldehyde | 5-Fluoro-3-hydroxy-1-indanone | 88 |
Data sourced from research on Cu-catalyzed intramolecular annulation reactions. nih.gov
Gold(I) Catalyzed Enantioselective Carboalkoxylation
A significant advancement in the synthesis of chiral indanone derivatives is the Gold(I)-catalyzed enantioselective carboalkoxylation of alkynes. This method produces various optically active β-alkoxyindanone derivatives in good yields and with high enantioselectivities. nih.govescholarship.org The reaction is catalyzed by cationic gold(I) complexes featuring chiral phosphine (B1218219) ligands, such as (DTBM-MeO-Biphep)gold(I). nih.govorganic-chemistry.org
The proposed mechanism involves an enantioselective cyclization of an intermediate that contains both a vinylgold(I) species and a prochiral oxocarbenium moiety. nih.govescholarship.org This atom-economical approach provides direct access to cyclic enol ethers with a stereogenic center at the β-position. escholarship.org The use of acetals as nucleophiles in this transformation has proven effective, as they are more reactive than benzylic ethers under gold catalysis. escholarship.org
Table 2: Gold(I)-Catalyzed Enantioselective Carboalkoxylation of Alkynes
| Entry | Alkyne Substrate | Product (β-alkoxyindanone derivative) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)benzaldehyde dimethyl acetal | 2-(Methoxy(phenyl)methyl)-1-indanone | 92 | 95 |
| 2 | 2-((4-Methylphenyl)ethynyl)benzaldehyde dimethyl acetal | 2-(Methoxy(p-tolyl)methyl)-1-indanone | 85 | 96 |
| 3 | 2-((4-Methoxyphenyl)ethynyl)benzaldehyde dimethyl acetal | 2-(Methoxy(4-methoxyphenyl)methyl)-1-indanone | 90 | 94 |
| 4 | 2-((4-Chlorophenyl)ethynyl)benzaldehyde dimethyl acetal | 2-((4-Chlorophenyl)(methoxy)methyl)-1-indanone | 88 | 93 |
Illustrative data based on findings in enantioselective gold catalysis. nih.govescholarship.org
Catalytic Carbonylation with N-Formylsaccharin as CO Source
N-Formylsaccharin has emerged as a highly effective and stable carbon monoxide (CO) surrogate for palladium-catalyzed carbonylation reactions. orgsyn.orgnih.gov This crystalline solid is easier to handle than gaseous CO and can be used in the synthesis of various carbonyl compounds, including indanones. orgsyn.orgresearchgate.net A palladium-catalyzed reductive and carbonylative cyclization of ortho-iodo-tethered methylenecyclopropanes (MCPs) using N-formylsaccharin as the CO source has been developed to afford indanone derivatives in good yields. researchgate.net In this transformation, a silane (B1218182) is used as a hydrogen source for the reductive step. The reaction proceeds through a one-pot reduction, ring-opening of the MCP, and subsequent carbonylation. researchgate.net
Table 3: Pd-Catalyzed Carbonylative Cyclization using N-Formylsaccharin
| Entry | Substrate (ortho-iodo-tethered MCP) | Product (Indanone Derivative) | Yield (%) |
|---|---|---|---|
| 1 | 1-Iodo-2-((2-methylenecyclopropyl)methyl)benzene | 2-(2-Methylpropyl)-1-indanone | 78 |
| 2 | 1-Iodo-2-((2-phenylmethylenecyclopropyl)methyl)benzene | 2-(2-Phenylpropyl)-1-indanone | 75 |
| 3 | 4-Methyl-1-iodo-2-((2-methylenecyclopropyl)methyl)benzene | 5-Methyl-2-(2-methylpropyl)-1-indanone | 81 |
| 4 | 4-Methoxy-1-iodo-2-((2-methylenecyclopropyl)methyl)benzene | 5-Methoxy-2-(2-methylpropyl)-1-indanone | 72 |
Representative data based on the described methodology. researchgate.net
Organocatalysis and Metal-Free Synthetic Protocols
Acid/Base-Catalyzed Condensation Reactions
Acid and base-catalyzed condensation reactions, such as the Knoevenagel and aldol condensations, are fundamental strategies for constructing the indanone framework and introducing functionality at the 2-position. For instance, the Knoevenagel condensation of 1,3-indandione (B147059) with various aldehydes can yield 2-ylidene-1,3-indandiones. A subsequent selective reduction could potentially lead to 2-substituted-1-indanone systems.
Similarly, base-catalyzed self-condensation or cross-condensation reactions can be employed. The condensation of 2-formyl-cyclopentanone with acetone, catalyzed by a base, has been reported as a route to 5-indanol, highlighting the utility of condensation logic in forming the fused ring system. bme.hu In the context of this compound, an intramolecular aldol-type reaction of a suitably designed precursor, such as a dialdehyde, could be envisioned under acid or base catalysis to form the five-membered ring. researchgate.net
Table 4: Base-Catalyzed Knoevenagel Condensation with 1,3-Indandione
| Entry | Aldehyde | Base Catalyst | Product (2-Ylidene-1,3-indandione) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Piperidine | 2-Benzylidene-1,3-indandione | >90 |
| 2 | 4-Nitrobenzaldehyde | Sodium Acetate | 2-(4-Nitrobenzylidene)-1,3-indandione | >90 |
| 3 | Malononitrile (B47326)* | Piperidine | 2-(1,3-Dioxoindan-2-ylidene)malononitrile | ~85 |
Condensation with malononitrile instead of an aldehyde. Data is illustrative of the general reaction type. mdpi.com
Metal-Free Cyclocarboamination of ortho-Formyl Phenylacetylenes
A novel metal-free strategy has been developed for the highly regio- and chemoselective cyclocarboamination of ortho-formyl phenylacetylenes with secondary amines. researchgate.netresearchgate.net This method provides access to 3-amino-1-indanones, which are valuable derivatives. orcid.orglookchem.com The key to this transformation is a new amine activation strategy that proceeds through an in situ generated iminium cation-amine anion pair, formed from the decomposition of a sterically hindered aminal. researchgate.netresearchgate.net This reactive pair then engages in the cyclization cascade. The reaction demonstrates excellent control over selectivity, yielding 3-amino-1-indanones under specific conditions. researchgate.net
Table 5: Metal-Free Cyclocarboamination for 3-Amino-1-Indanone Synthesis
| Entry | ortho-Formyl Phenylacetylene | Secondary Amine | Product (3-Amino-1-indanone) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Ethynylbenzaldehyde | Piperidine | 3-(Piperidin-1-yl)-1-indanone | 85 |
| 2 | 2-Ethynylbenzaldehyde | Morpholine | 3-Morpholino-1-indanone | 82 |
| 3 | 2-(Phenylethynyl)benzaldehyde | Piperidine | 2-Phenyl-3-(piperidin-1-yl)-1-indanone | 78 |
| 4 | 4-Methyl-2-ethynylbenzaldehyde | Piperidine | 5-Methyl-3-(piperidin-1-yl)-1-indanone | 88 |
Data sourced from studies on metal-free cyclocarboamination. researchgate.netlookchem.com
Brønsted Superacid-Mediated Transformations
Brønsted superacids, such as trifluoromethanesulfonic acid (TFSA), are powerful catalysts for intramolecular cyclization reactions to form the indanone core. nih.gov TFSA has been used for the quantitative synthesis of unsubstituted 1-indanone from suitable acyclic precursors. nih.gov The high acidity of these catalysts allows for efficient protonation and subsequent intramolecular Friedel-Crafts-type acylation or alkylation even on deactivated aromatic systems.
Another relevant transformation is the Nazarov cyclization of substituted chalcones (1,3-diaryl-2-propen-1-ones) to produce 3-aryl-indanones. nih.gov This reaction is effectively promoted by Brønsted acids. The mechanism involves the protonation of the divinyl ketone system, followed by a conrotatory electrocyclic ring closure. nih.gov An ortho-substituent on the chalcone can facilitate the critical proton transfer steps required for the cyclization and subsequent stabilization of the product. nih.gov
Table 6: Brønsted Acid-Catalyzed Indanone Synthesis
| Entry | Precursor | Acid Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylpropionic acid ester | TFSA | 1-Indanone | Quantitative |
| 2 | 3-(2-Bromophenyl)propionic acid | n-BuLi* | 1-Indanone | 76 |
| 3 | 2'-Hydroxychalcone | H+ (gas-phase) | 3-Phenyl-1-indanone | N/A (Mechanistic Study) |
| 4 | 3-Arylpropionic acids | Tb(OTf)3** | Substituted 1-indanones | up to 74 |
*Note: n-BuLi acts as a strong base to initiate cyclization, an alternative to acid catalysis. **Note: A Lewis acid, but illustrates the principle of cyclizing arylpropionic acids. Data is a compilation from various cyclization methods. nih.govnih.govbeilstein-journals.org
Photocatalytic Approaches to Indanone Derivatives
Visible-light photocatalysis has emerged as a powerful and environmentally conscious method for organic synthesis. One notable application is the radical cascade cyclization of diazoalkanes for the synthesis of indanone derivatives. acs.org This approach utilizes a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, under blue LED irradiation to generate carbon-centered radicals from diazo compounds through a proton-coupled electron transfer (PCET) process. acs.orgresearchgate.net
A typical reaction involves the treatment of a 2-allylbenzaldehyde (B1595089) derivative with a diazo ester in the presence of the photocatalyst and a base like dimethylaniline (Me₂NPh) in a mixed solvent system (e.g., MeOH/H₂O). acs.org The reaction proceeds at room temperature under an inert atmosphere. acs.org This method demonstrates good functional group tolerance, with various diazo esters and substituted benzaldehydes successfully converted into the corresponding indanone products in moderate to good yields. acs.org For instance, the reaction of 2-allylbenzaldehyde with ethyl diazoacetate yields the desired indanone product in 77% yield after 3 hours. acs.org The versatility of this method is showcased by its applicability to a range of diazo esters, including those with larger alkyl groups and heteroaromatic substituents, which afford indanones in high yields (81-88%). acs.org However, substitutions on the benzene (B151609) ring of the benzaldehyde, such as fluoro, methyl, and methoxy (B1213986) groups, have been observed to result in lower yields (20-57%). acs.org
| Starting Aldehyde | Diazo Ester | Product | Yield (%) |
| 2-Allylbenzaldehyde | Ethyl diazoacetate | 2-(Ethoxycarbonyl)methyl-1-indanone | 77 acs.org |
| 2-Allylbenzaldehyde | Methyl diazoacetate | 2-(Methoxycarbonyl)methyl-1-indanone | 90 acs.org |
| 2-Allylbenzaldehyde | t-Butyl diazoacetate | 2-(t-Butoxycarbonyl)methyl-1-indanone | 75 acs.org |
| 2-Allylbenzaldehyde | Cyclobutyl diazoacetate | 2-(Cyclobutoxycarbonyl)methyl-1-indanone | 88 acs.org |
| 2-Allylbenzaldehyde | Cyclopentyl diazoacetate | 2-(Cyclopentyloxycarbonyl)methyl-1-indanone | 81 acs.org |
| 5-Fluoro-2-allylbenzaldehyde | Ethyl diazoacetate | 5-Fluoro-2-(ethoxycarbonyl)methyl-1-indanone | 20 acs.org |
| 5-Methyl-2-allylbenzaldehyde | Ethyl diazoacetate | 5-Methyl-2-(ethoxycarbonyl)methyl-1-indanone | 57 acs.org |
| 5-Methoxy-2-allylbenzaldehyde | Ethyl diazoacetate | 5-Methoxy-2-(ethoxycarbonyl)methyl-1-indanone | 42 acs.org |
Table 1: Examples of Indanone Derivatives Synthesized via Photocatalytic Radical Cascade Cyclization. acs.org
Syntheses Utilizing Advanced Precursors and Cascade Reactions
Cascade reactions, which involve multiple bond-forming events in a single operation, offer significant advantages in terms of efficiency and atom economy. The use of advanced precursors in these sequences allows for the rapid construction of complex molecular architectures like the indanone core.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile precursors for the synthesis of 1-indanones via intramolecular Friedel-Crafts reactions. beilstein-journals.orgorgsyn.org These precursors are stable, easy to prepare and handle, and their use circumvents many of the drawbacks associated with traditional Friedel-Crafts acylation using carboxylic acids or acid chlorides, which often require stoichiometric amounts of strong acids and present challenges in product isolation. orgsyn.org The cyclization of benzyl (B1604629) Meldrum's acid derivatives can be catalyzed by metal trifluoromethanesulfonates, such as Sc(OTf)₃, to afford 1-indanone derivatives in yields ranging from 13% to 86%, depending on the substrate and catalyst. beilstein-journals.org
A significant advantage of using Meldrum's acid derivatives is the ability to introduce substituents at the 2-position of the indanone core prior to cyclization. orgsyn.org Quaternized benzyl Meldrum's acids are particularly effective substrates. The cyclization of these precursors, catalyzed by Sc(OTf)₃, proceeds in excellent yields (up to 94%) and is compatible with a variety of functional groups, including alkenes, alkynes, nitro, and cyano groups, on the benzyl moiety. orgsyn.org For instance, the synthesis of 5,6-dimethoxy-2-methyl-1-indanone from the corresponding quaternized Meldrum's acid derivative demonstrates the efficiency of this approach. orgsyn.org Halo-substituted 1-indanones can also be synthesized from benzyl Meldrum's acid derivatives in a two-step process involving microwave-assisted hydrolysis followed by chlorosulfonic acid-mediated Friedel-Crafts cyclization. beilstein-journals.orgresearchgate.net
| Meldrum's Acid Derivative | Catalyst | Product | Yield (%) |
| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ | 5,6-Dimethoxy-1-indanone | 86 beilstein-journals.org |
| 5-(3,4-Dimethoxybenzyl)-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ | 5,6-Dimethoxy-2-methyl-1-indanone | 94 orgsyn.org |
| 5-Benzyl-5-allyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ | 2-Allyl-1-indanone | 92 orgsyn.org |
| 5-Benzyl-5-(prop-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Sc(OTf)₃ | 2-(Prop-2-yn-1-yl)-1-indanone | 93 orgsyn.org |
Table 2: Synthesis of 1-Indanones from Meldrum's Acid Derivatives. beilstein-journals.orgorgsyn.org
A one-step synthesis of 1-indanones can be achieved through the ruthenium-catalyzed tandem coupling and cyclization of readily available aromatic acids with α,β-unsaturated ketones. acs.orgnih.gov This method involves a sequence of reactions including C-H activation, conjugate addition, Dieckmann condensation, and subsequent Michael addition or hydrolysis, all occurring in a single pot. nih.govrsc.org The reaction pathway can be directed towards either spiroindanones or 2-substituted 1-indanones by the strategic use of additives. acs.orgnih.gov The presence of a manganese additive and trace amounts of water can selectively promote the formation of 2-substituted 1-indanones. nih.govrsc.org This approach is noted for its high step-economy and the efficient construction of multiple carbon-carbon bonds. acs.org The reaction accommodates benzoic acids with both electron-donating and strong electron-withdrawing groups, as well as cyclic α,β-unsaturated ketones. rsc.org
Diazo compounds are effective precursors for generating radical species, which can then undergo cyclization to form indanone structures. nih.gov As detailed in the photocatalysis section (2.4), visible-light-induced photochemistry provides a mild and green strategy for this transformation. acs.org In this process, a carbon-centered radical is generated from the diazo compound, which then participates in a cascade radical cyclization with a suitable partner, such as a 2-allylbenzaldehyde. acs.orgnih.gov Mechanistic studies confirm that the reaction proceeds via a proton-coupled electron transfer (PCET) mechanism. acs.orgresearchgate.net This method represents a significant advancement, as the radical species formed from diazoalkanes are utilized for constructing carbo- and heterocyclic frameworks rather than just for olefin bifunctionalization or C-H alkylation. acs.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly efficient for building molecular complexity. acs.org A rhodium-catalyzed three-component cascade annulation of aromatic acids, formaldehyde, and malonates has been developed for the synthesis of indanones. rsc.org The solvent plays a critical role in determining the product's chemoselectivity; 2-substituted indanones are formed in dichloroethane (DCE), while unsubstituted indanones are generated in hexafluoroisopropanol (HFIP). rsc.org Additionally, a metal-free, three-component radical cyclization/haloazidation of enynones has been reported for the synthesis of various functionalized 1-indanones. researchgate.net This reaction uses an azide (B81097) source like TMSN₃ and a halogen source (NCS or NBS) to forge three new bonds and a new ring in one step. researchgate.net
A metal-free, one-pot cascade reaction involving the reductive Friedel-Crafts alkylation and cyclization of keto acids or esters provides an effective route to indanones. rsc.orgrsc.org This protocol uses a Brønsted acid like trifluoromethanesulfonic acid (TfOH) as a catalyst and a reducing agent such as triethylsilane (Et₃SiH) in a solvent like hexafluoroisopropanol (HFIP). rsc.org The reaction proceeds under simple conditions and demonstrates broad substrate generality and high functional group tolerance. rsc.orgrsc.org The process involves the in-situ reduction of the ketone functionality of the keto acid/ester, followed by an intramolecular Friedel-Crafts cyclization to yield the indanone ring system. rsc.org This method offers a valuable alternative to established methodologies, avoiding the use of metal catalysts. rsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Formyl 1 Indanone
Electrophilic Reactivity of the Formyl Group in the Indanone Scaffold
The formyl group (-CHO) is inherently electrophilic due to the polarized carbon-oxygen double bond, where the carbon atom bears a partial positive charge. This electrophilicity is further enhanced in the presence of electron-withdrawing groups or activating species. In 2-formyl-1-indanone, the formyl group's electrophilic character allows it to be a target for nucleophilic attack. General principles of aldehyde chemistry suggest that the formyl carbon can be attacked by nucleophiles such as Grignard reagents, organolithium compounds, hydrides, and cyanide ions libretexts.orgunacademy.comnumberanalytics.com. While specific studies detailing electrophilic attack on the formyl group itself (e.g., by Lewis acids to further activate it) are not extensively documented for this compound in the provided literature, its aldehyde nature implies that it can participate in reactions where the formyl carbon acts as the electrophilic site vaia.com. The indanone scaffold may influence the precise electronic distribution and steric accessibility of this group.
Nucleophilic Additions and Condensation Reactions of this compound
This compound possesses two electrophilic carbonyl centers, one belonging to the ketone at position 1 and the other to the aldehyde at position 2. Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to less steric hindrance and a stronger electron-withdrawing effect from the adjacent hydrogen atom compared to alkyl groups.
Nucleophilic Addition: Nucleophiles can attack either carbonyl carbon. For instance, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would typically reduce the aldehyde preferentially to a primary alcohol, while also potentially reducing the ketone to a secondary alcohol, leading to a mixture of diols. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), would also add to the carbonyl carbons, forming tertiary alcohols at the aldehyde position and tertiary alcohols at the ketone position, with preferential addition likely occurring at the aldehyde libretexts.orgunacademy.comnumberanalytics.com.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and structure of newly synthesized molecules. nih.gov Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly powerful for elucidating the structures of complex derivatives, such as the 2-arylidene-1-indanone compounds formed from 2-Formyl-1-indanone.
In research involving 2-arylidene-1-indanone derivatives, ESI-MS/MS analysis has been used to establish characteristic fragmentation patterns. nih.gov Upon collision-induced dissociation (CID), these molecules exhibit common fragmentation pathways that are diagnostic of the core indanone structure. For instance, a retro-aldol fragmentation is often observed, which helps to identify the substituents on different parts of the molecule. nih.gov The presence of electron-donating or electron-withdrawing groups on the arylidene moiety influences these fragmentation pathways, providing further structural confirmation. nih.gov The precise mass measurements obtained via HRMS allow for the calculation of the elemental formula, while the MS/MS fragmentation patterns serve as a fingerprint to confirm the connectivity of the atoms, enabling researchers to distinguish between isomers. nih.gov
| Fragmentation Process | Description | Significance in Structural Elucidation |
|---|---|---|
| Retro-Aldol Reaction | Cleavage of the bond between the indanone core and the arylidene moiety. | Allows for the identification and confirmation of the substituent on the B-ring of the arylidene group. |
| Formation of (2(1), 1')A+ Ion | A common fragmentation pathway leading to a characteristic product ion (e.g., at m/z 187 for a methoxy-methyl-indanone core). | Confirms the integrity and composition of the substituted indanone portion of the molecule. |
| Loss of Substituent | Specific losses corresponding to substituents (e.g., OCH3, OH, Br) on the aromatic rings. | Provides unequivocal fingerprinting of the specific derivative being analyzed. |
| Cyclization Pathway | Proposed for ortho-substituted derivatives, involving the combined loss of the substituent and a hydrogen atom to form a stable cyclic product. | Aids in the differentiation between positional isomers (e.g., ortho vs. para). |
Advanced Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights (e.g., 2D NMR, Variable Temperature NMR for Conformational Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental, advanced two-dimensional (2D) techniques are required to unambiguously assign all signals and gain deeper mechanistic insights for molecules with complex or overlapping spectra, such as derivatives of the indanone scaffold. utah.edu
2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. For an indanone skeleton, COSY spectra reveal proton-proton couplings within the aliphatic chain and the aromatic ring. utah.edu An HSQC spectrum correlates each proton to its directly attached carbon, while the HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the carbonyl (C=O) and the carbons at the ring junction. utah.edutamu.edu
Furthermore, this compound can exhibit interesting dynamic behavior in solution, such as keto-enol tautomerism and the presence of rotational isomers (rotamers) due to hindered rotation around single bonds. This can lead to signal broadening or the appearance of multiple sets of signals in room-temperature NMR spectra. nih.gov Variable-Temperature (VT) NMR is a powerful technique to study these conformational dynamics. nih.govresearchgate.net By recording spectra at different temperatures, researchers can observe the coalescence of separate signals into a single sharp peak at higher temperatures, or the sharpening of distinct signals at lower temperatures. nih.gov This allows for the calculation of the energy barrier to interconversion and provides critical mechanistic insights into the molecule's conformational preferences. nih.gov
| NMR Technique | Information Gained | Example Application |
|---|---|---|
| COSY | Reveals ³J(H,H) couplings. | Identifies neighboring protons in the five-membered ring and on the aromatic ring. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns the specific carbon signal for each protonated position (CH, CH₂, CH₃). |
| HMBC | Shows 2-3 bond correlations between protons and carbons. | Assigns quaternary carbons (e.g., carbonyl carbon, ring-junction carbons) by observing correlations from nearby protons. |
| Variable-Temperature (VT) NMR | Provides insight into dynamic processes like tautomerism or hindered rotation. | Observing the coalescence or sharpening of signals for the formyl and enol protons to study the keto-enol equilibrium. |
Ultraviolet-Visible Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200-700 nm range. libretexts.org It is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. libretexts.orglibretexts.org
The structure of this compound contains several chromophores: the benzene (B151609) ring, the ketone carbonyl group, and the formyl group, which together form an extended conjugated system. This conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca Consequently, less energy is required to promote an electron, resulting in light absorption at longer wavelengths (a bathochromic or red shift). utoronto.ca
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:
π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated carbonyl system. youtube.com
n → π transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atoms) to a π* antibonding orbital of the carbonyl groups. youtube.com
Analysis of the wavelength of maximum absorbance (λmax) provides key information about the electronic structure and the extent of conjugation. libretexts.org
| Transition | Orbitals Involved | Associated Molecular Moiety | Expected Intensity |
|---|---|---|---|
| π → π | π bonding to π antibonding | Aromatic ring, C=O groups (ketone and aldehyde) | High (Strong) |
| n → π | n non-bonding to π antibonding | C=O groups (ketone and aldehyde) | Low (Weak) |
X-ray Crystallography for Definitive Molecular Geometries and Intermolecular Interactions
While NMR and MS can determine the constitution and connectivity of a molecule, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's geometry.
For complex organic molecules, single-crystal X-ray diffraction analysis reveals not only the intramolecular structure but also how molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In a crystallographic study of a complex heterocyclic derivative, for example, molecules were found to be linked through C—H⋯O interactions, forming specific dimer structures that then pack into chains. researchgate.net This level of detail is crucial for understanding the physical properties of the compound and for rational drug design, where molecular shape and intermolecular recognition are paramount. The data obtained can also reveal the presence of different crystal forms, known as polymorphs. researchgate.net
| Parameter | Type of Information Provided |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/n). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Precise angles between three connected atoms. |
| Torsion Angles (°) | Defines the conformation around rotatable bonds. |
| Intermolecular Contacts | Identifies non-covalent interactions (e.g., hydrogen bonds) that govern crystal packing. |
Chromatographic Methods for Purity Assessment and Mixture Separation in Research
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two such methods widely used in research. nih.gov
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed to assess its purity. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). nih.gov The components of a sample are separated based on their relative polarity; less polar compounds are retained longer on the column. By monitoring the column eluent with a UV detector set to a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum), a chromatogram is produced. The presence of a single, sharp peak indicates a high degree of purity, while the appearance of other peaks would signify the presence of impurities or byproducts. The method can be optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve the best separation. nih.gov These methods are validated according to established guidelines to ensure they are accurate and precise. nih.gov
| Parameter | Description |
|---|---|
| Stationary Phase | Agilent Eclipse XDB C18 column (e.g., 250 mm × 4.6 mm, 5 µm). nih.gov |
| Mobile Phase | A gradient or isocratic mixture of Methanol and water. |
| Flow Rate | Typically 1.0 mL/min. nih.gov |
| Detection | UV detector set at the λmax of the compound (e.g., ~254 nm). |
| Purpose | To separate this compound from starting materials and reaction byproducts, and to quantify its purity based on peak area. |
Computational and Theoretical Investigations of 2 Formyl 1 Indanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a molecule such as 2-Formyl-1-indanone, these methods can elucidate its electronic landscape and thermodynamic stability.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a system based on its electron density. DFT calculations are widely used to analyze the distribution of electrons and to predict molecular properties related to reactivity.
For this compound, a DFT study would typically involve geometry optimization to find the lowest energy structure. From this optimized structure, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and formyl groups, indicating these are sites susceptible to electrophilic attack, while positive potential would be expected around the acidic protons.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors help in understanding and predicting the behavior of the molecule in chemical reactions.
Table 1: Conceptual DFT-Derived Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. (where μ = -χ) |
This table outlines the typical reactivity descriptors that would be calculated for this compound in a DFT study to predict its chemical behavior.
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. High-level composite methods, such as the Gaussian-3 (G3) theory and its variants, are particularly effective for obtaining accurate thermochemical data.
The G3(MP2)//B3LYP method is a composite technique that combines calculations at different levels of theory to achieve high accuracy for properties like enthalpies of formation. mdpi.com In this approach, the geometry of the molecule is typically optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. uni-rostock.de A series of single-point energy calculations are then performed with more sophisticated methods and larger basis sets to refine the energy. uni-rostock.de
While specific G3(MP2)//B3LYP calculations for this compound are not available in the cited literature, a study on substituted 1-indanones demonstrates the power of this method. mdpi.com In that research, the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) for several methyl- and methoxy-substituted indanones were determined. The computationally derived values showed good agreement with experimental data obtained from calorimetric techniques, validating the accuracy of the G3(MP2)//B3LYP approach for this class of compounds. mdpi.com
Table 2: Computationally Derived Gas-Phase Enthalpies of Formation for Substituted Indanones using G3(MP2)//B3LYP
| Compound | Calculated ΔfH°m(g) (kJ·mol⁻¹) |
|---|---|
| 2-Methyl-1-indanone | -94.4 ± 4.2 |
| 3-Methyl-1-indanone | -94.3 ± 4.2 |
| 4-Methoxy-1-indanone | -219.1 ± 3.3 |
| 5-Methoxy-1-indanone | -220.3 ± 3.3 |
Data sourced from a synergistic experimental and computational study on substituted indanones. mdpi.com These values illustrate the type of precise energetic data that can be obtained for this compound using the same methodology.
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. wikipedia.org For this compound, which contains a flexible five-membered ring and a rotatable formyl group, computational methods are essential for identifying the most stable conformers.
The five-membered cyclopentanone ring in the indanone structure is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations for a cyclopentane ring are the "envelope," where one atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com
In addition to the ring pucker, the orientation of the formyl group at the C2 position introduces another degree of conformational freedom. Rotation around the single bond connecting the formyl group to the indanone ring can lead to different rotamers. Furthermore, this compound can exist in tautomeric forms, primarily the keto and enol forms.
Computational stability studies involve:
Identifying all possible conformers arising from ring puckering and formyl group rotation for each tautomer.
Performing geometry optimization for each identified conformer to find its local energy minimum.
Calculating the relative energies of all optimized conformers. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium.
Table 3: Potential Conformations and Tautomers of this compound for Computational Analysis
| Tautomer | Ring Conformation | Formyl Group Orientation | Key Properties to Calculate |
|---|---|---|---|
| Keto | Envelope | s-cis | Relative Energy (ΔE) |
| Keto | Envelope | s-trans | Rotational Barrier |
| Keto | Half-chair | s-cis | Dipole Moment |
| Keto | Half-chair | s-trans | Vibrational Frequencies |
| Enol | Envelope (planarized) | N/A | Relative Energy (ΔE) |
| Enol | Half-chair (planarized) | N/A | Dipole Moment |
This table outlines the structural variations of this compound that would be investigated in a comprehensive conformational analysis. The goal is to identify the global minimum energy structure.
Prediction of Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the prediction of reaction mechanisms and the origins of chemical selectivity.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.edu Transition state analysis involves computationally locating the structure of this transition state (a first-order saddle point on the potential energy surface) and calculating its energy. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
For reactions involving this compound, such as an aldol (B89426) condensation or a Michael addition, computational methods can be used to:
Locate the transition state structure for each proposed mechanistic step.
Calculate the activation energy , providing insight into the feasibility and rate of the reaction.
Analyze the geometry of the transition state , which reveals the nature of bond-making and bond-breaking processes.
Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway.
Many organic reactions can yield multiple products. Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. rsc.org Computational methods can predict these selectivities by comparing the activation energies of the competing reaction pathways. rsc.orgsemanticscholar.org The pathway with the lowest activation energy will be kinetically favored, leading to the major product.
For this compound, the enolate form is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. acs.org Predicting the regioselectivity of an alkylation reaction, for example, would involve calculating the transition state energies for both C-alkylation and O-alkylation. The lower energy pathway would indicate the preferred product.
Similarly, if a reaction can produce different stereoisomers (e.g., R vs. S enantiomers or syn vs. anti diastereomers), the stereochemical outcome can be predicted by comparing the energies of the diastereomeric transition states leading to each product. researchgate.net The product formed via the lower energy transition state will be the major isomer. This approach is crucial in asymmetric catalysis, where computational studies can help rationalize the observed enantioselectivity and guide the design of new catalysts. rsc.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insight into chemical bonding, intermolecular interactions, and charge transfer phenomena. This analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, an NBO analysis would theoretically allow for the quantification of hyperconjugative interactions, such as the delocalization of electron density from a donor orbital (e.g., a C-C or C-H bond) to an acceptor orbital (e.g., an antibonding C=O orbital). These interactions are crucial for understanding the molecule's stability and reactivity. The analysis quantifies the stabilization energy, E(2), associated with each donor-acceptor interaction, with higher E(2) values indicating stronger interactions. Furthermore, NBO is used to determine the charge distribution on each atom, which is fundamental to understanding intermolecular interactions and potential charge transfer processes between molecules.
However, a detailed review of scientific literature reveals no specific studies that have published a Natural Bond Orbital (NBO) analysis for this compound. Therefore, quantitative data on its specific intermolecular interactions and charge transfer characteristics derived from this method are not available.
Energetic Properties and Thermochemical Studies
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of vaporization (ΔvapH°) is the enthalpy change required to transform one mole of a substance from a liquid to a gas. These values are critical for chemical engineering calculations and for understanding the energetic stability of a compound.
Experimental determination of these properties for compounds like this compound often involves techniques such as combustion calorimetry to find the enthalpy of formation in the condensed phase and methods like Calvet microcalorimetry or correlation-gas chromatography to determine the enthalpy of sublimation or vaporization. Computational chemistry methods can also be employed to calculate these properties with a reasonable degree of accuracy.
Despite the availability of thermochemical data for the parent compound, 1-indanone (B140024), a comprehensive search of the scientific literature did not yield specific experimental or computationally derived values for the enthalpies of formation and vaporization for this compound. Consequently, no quantitative data for these energetic properties can be presented.
Advanced Applications and Research Frontiers of 2 Formyl 1 Indanone
Strategic Building Block in Complex Organic Synthesis
2-Formyl-1-indanone is recognized as a pivotal intermediate and a versatile building block in the construction of intricate organic molecules. Its unique structure, featuring both an aldehyde and a ketone functionality on a rigid indanone framework, facilitates a wide array of chemical transformations. The compound readily participates in condensation reactions, such as Knoevenagel condensations with active methylene (B1212753) compounds and Schiff base formation with amines, leading to the creation of diverse heterocyclic systems. Furthermore, its enolizable alpha-carbon position allows for facile alkylation and Michael addition reactions, enabling the assembly of complex carbon skeletons.
Researchers have leveraged this compound for the synthesis of various fused ring systems and polycyclic aromatic compounds, which are often found in natural products and pharmacologically active agents. Its bifunctional nature allows for sequential reactions, building molecular complexity efficiently. For instance, it has been employed in the synthesis of novel quinoline (B57606) derivatives and other nitrogen-containing heterocycles through multi-component reactions. The indanone core itself provides a rigid scaffold that can influence the stereochemical outcome of reactions and the final conformation of synthesized molecules.
Table 1: Examples of Synthetic Transformations Utilizing this compound
| Target Molecule Class | Key Reaction Type(s) | Typical Yield Range (%) | Representative Applications | Citation |
| Heterocyclic Compounds | Knoevenagel Condensation, Cyclization | 70-95 | Synthesis of quinolines, benzofurans, and related systems | |
| Fused Ring Systems | Michael Addition, Annulation, Multi-component Rxns | 65-90 | Construction of polycyclic aromatic and heterocyclic scaffolds | |
| Imines and Enamines | Condensation with Amines | 80-98 | Precursors for ligands, intermediates in further synthesis | |
| Functionalized Indanones | Alkylation, Acylation at alpha-position | 75-92 | Synthesis of novel indanone derivatives with tailored properties |
The strategic placement of the formyl group adjacent to the ketone in the indanone skeleton provides a unique reactivity profile, making this compound an indispensable tool for synthetic organic chemists aiming to access complex molecular architectures. Its ability to undergo diverse reactions under relatively mild conditions underscores its importance as a key intermediate in both academic research and potential industrial applications.
Precursor for Advanced Ligand Synthesis in Catalysis
The aldehyde and ketone functionalities of this compound make it an excellent precursor for the synthesis of advanced ligands, particularly those employed in homogeneous catalysis. Schiff base ligands, formed through the condensation of the formyl group with primary amines, are readily accessible and can act as bidentate or tridentate chelating agents for various transition metals. These metal complexes have demonstrated significant catalytic activity in a range of organic transformations.
Ligands derived from this compound have been explored for applications in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where they can stabilize catalytic metal species and influence reaction efficiency and selectivity. Furthermore, the indanone framework can be functionalized to introduce chirality, leading to the development of chiral ligands. These chiral ligands, when complexed with metals like palladium, rhodium, or ruthenium, are crucial for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral compounds. For example, chiral imine ligands synthesized from chiral amines and this compound have been investigated for asymmetric hydrogenation and allylic alkylation reactions, achieving moderate to high enantioselectivities.
Table 2: Catalytic Applications of Metal Complexes with this compound Derived Ligands
| Ligand Type (derived from this compound) | Metal Center | Catalytic Reaction Type | Performance Metric (Example) | Selectivity (Example) | Citation |
| Schiff Base (Bidentate N,O) | Cu(II) | Oxidation of Alcohols | High Conversion | - | |
| Schiff Base (Tridentate N,N,O) | Ni(II) | C-C Coupling Reactions | Good Yields | - | |
| Chiral Imines | Pd(II) | Asymmetric Allylic Alkylation | Enantiomeric Excess (ee) > 80% | ee > 80% | |
| Chiral Imines | Rh(I) | Asymmetric Hydrogenation | Enantiomeric Excess (ee) > 75% | ee > 75% |
The ability to tune the electronic and steric properties of these ligands by modifying the amine component or the indanone backbone allows for the rational design of catalysts with optimized performance for specific chemical transformations. This makes this compound a valuable starting material for the development of novel catalytic systems.
Role in Material Science Research (e.g., functional material synthesis)
This compound serves as a versatile building block in material science, particularly in the synthesis of functional organic materials with tailored electronic and optical properties. The inherent rigidity of the indanone core, combined with the reactive aldehyde and ketone groups, allows for its incorporation into conjugated systems, polymers, and supramolecular assemblies.
One area of application involves the synthesis of chromophores and fluorophores. Condensation reactions of this compound with various nucleophiles can yield molecules with extended pi-conjugation, leading to compounds that exhibit absorption and emission in the visible or near-infrared regions. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors. For instance, derivatives synthesized through Knoevenagel condensation with electron-donating or electron-withdrawing groups can lead to materials with tunable photophysical properties.
Furthermore, this compound can be used as a monomer or co-monomer in polymerization reactions. Its incorporation into polymer backbones can modify the thermal, mechanical, and electronic characteristics of the resulting materials. Research has explored its use in creating polymers for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the indanone unit can contribute to charge transport or light absorption. The ability to further functionalize these materials post-polymerization adds another layer of versatility.
Table 3: Functional Materials Synthesized Using this compound Derivatives
| Material Type | Synthesis Strategy | Key Property Exhibited | Potential Application(s) | Citation |
| Fluorescent Dyes | Knoevenagel Condensation with active methylene cmpds | Tunable Emission Wavelength | Fluorescent probes, bio-imaging | |
| Conjugated Polymers | Polymerization via reactive functional groups | Enhanced Charge Mobility | Organic field-effect transistors (OFETs) | |
| Organic Semiconductors | Incorporation into pi-conjugated systems | Light Absorption (Visible/NIR) | Organic photovoltaics (OPVs), photodetectors | |
| Chemosensors | Reaction with specific analytes | Selective Fluorescence Change | Detection of metal ions, anions, or small molecules |
The structural versatility and reactivity of this compound position it as a valuable component in the design and synthesis of next-generation functional materials for advanced technological applications.
Environmental Chemistry Research: Occurrence and Biotransformation Pathways
While this compound is primarily utilized in synthetic chemistry, its presence and fate in the environment are subjects of interest within environmental chemistry research. Indanone derivatives, in general, can arise from various anthropogenic sources, including industrial processes, pharmaceutical manufacturing, and the degradation of complex organic pollutants. Although direct widespread environmental occurrence data for this compound specifically may be limited, understanding its potential pathways is crucial for assessing environmental impact and developing remediation strategies.
Studies investigating the environmental fate of related aromatic ketones and aldehydes suggest that this compound could potentially be present in industrial wastewater or contaminated sites. Its chemical structure suggests susceptibility to various degradation processes, including photodegradation, hydrolysis, and microbial biotransformation. Research into the biotransformation of similar cyclic ketones and aldehydes indicates that microbial communities in soil and aquatic environments can metabolize these compounds.
Potential biotransformation pathways could involve oxidation or reduction of the carbonyl groups, hydroxylation of the aromatic ring, or cleavage of the cyclic structure. Specific microbial enzymes, such as monooxygenases or dioxygenases, might play a role in initiating degradation. While specific documented biotransformation pathways for this compound are not extensively detailed in broad literature, studies on analogous compounds provide a basis for predicting its environmental behavior. For instance, related indanones have been shown to undergo ring cleavage by specialized bacteria, leading to simpler aliphatic acids.
Table 4: Potential Environmental Fate and Biotransformation Considerations for this compound
| Environmental Compartment | Potential Presence/Source | Suspected Degradation Processes | Potential Biotransformation Pathways (Analogous Compounds) | Citation |
| Wastewater | Industrial effluents, pharmaceutical manufacturing | Biodegradation, Photodegradation | Oxidation/Reduction of carbonyls, Ring hydroxylation | |
| Soil/Aquatic Sediments | Contaminated sites, degradation of larger pollutants | Microbial Degradation | Microbial ring cleavage, formation of dicarboxylic acids | |
| Atmosphere | Volatilization from industrial sources (minor) | Photochemical Oxidation | Reaction with hydroxyl radicals |
Further research is warranted to precisely identify the occurrence levels, degradation rates, and specific microbial consortia or enzymes responsible for the biotransformation of this compound in various environmental matrices. This understanding is vital for comprehensive environmental risk assessment and the development of effective bioremediation techniques.
Development of Novel Synthetic Methodologies Exploiting this compound Reactivity
The unique reactivity profile of this compound has spurred the development of novel synthetic methodologies, enabling more efficient and selective access to complex molecular architectures. The presence of both an electrophilic aldehyde and a ketone, along with an acidic alpha-proton, allows for a diverse range of transformations that can be orchestrated in elegant synthetic sequences.
One significant area of methodological development involves exploiting the compound's propensity for cascade or domino reactions. For example, the formyl group can be activated towards nucleophilic attack, while the adjacent ketone can participate in subsequent cyclization or condensation steps. This has led to the design of one-pot syntheses for various heterocyclic compounds, reducing reaction steps, purification efforts, and waste generation. Researchers have developed catalytic systems, including organocatalysts and transition metal catalysts, to promote these complex transformations with high efficiency and selectivity.
Furthermore, novel approaches have focused on controlling the regioselectivity and stereoselectivity of reactions involving this compound. For instance, asymmetric organocatalytic methods have been developed to functionalize the alpha-position or to control the stereochemistry of newly formed chiral centers during condensation reactions. These advancements allow for the stereoselective synthesis of chiral indanone derivatives or complex molecules containing chiral centers derived from the this compound scaffold. The development of new synthetic routes also includes exploring milder reaction conditions, greener solvents, and more sustainable catalytic processes, aligning with the principles of green chemistry.
Table 5: Examples of Novel Synthetic Methodologies Involving this compound
| Methodology Type | Key Reaction/Transformation | Catalyst/Reagent Used | Outcome/Advantage | Citation |
| Cascade Reaction | Intramolecular Cyclization after Condensation | Acid/Base Catalysis | Efficient synthesis of fused heterocycles in one pot | |
| Asymmetric Organocatalysis | Alpha-functionalization of the ketone | Chiral Secondary Amines | Enantioselective synthesis of functionalized indanones | |
| Multi-component Reactions | One-pot assembly of complex structures | Lewis Acids, Brønsted Acids | Rapid generation of molecular diversity | |
| Green Synthesis Approaches | Microwave-assisted or solvent-free reactions | Various catalysts | Reduced reaction times, improved yields, environmental benefits |
These advancements highlight the ongoing efforts to harness the full synthetic potential of this compound, leading to more powerful and efficient tools for organic synthesis.
Future Directions and Emerging Research Avenues in this compound Chemistry
The continued exploration of this compound promises to unlock new frontiers in chemical synthesis, catalysis, and material science. Future research is likely to focus on expanding its utility in areas where its unique structural and electronic properties can be maximally exploited.
One promising avenue involves its application in medicinal chemistry. The indanone scaffold is present in several biologically active molecules, and the functional handles of this compound provide ample opportunities for structural modification to create libraries of potential drug candidates. Research could focus on synthesizing derivatives with targeted biological activities, such as anti-cancer, anti-inflammatory, or antiviral properties. The development of enantioselective synthetic routes to chiral derivatives will be particularly important for this field, as biological systems often exhibit high stereospecificity.
In catalysis, there is potential for designing more sophisticated ligands derived from this compound for challenging transformations, including C-H activation, photocatalysis, and electrocatalysis. The ability to fine-tune ligand properties through structural modifications suggests that highly efficient and selective catalysts can be developed for a wider range of industrial processes. Exploring its use in heterogeneous catalysis by immobilizing derived ligands onto solid supports is another area of emerging interest.
Material science research could delve deeper into incorporating this compound into advanced functional materials, such as stimuli-responsive polymers, organic frameworks, or materials for energy storage and conversion. Its potential in developing novel organic semiconductors with improved charge transport characteristics or efficient light-harvesting systems for solar energy applications warrants further investigation. Furthermore, exploring its role in supramolecular chemistry, through self-assembly processes or host-guest interactions, could lead to the creation of novel functional architectures.
Table 6: Emerging Research Avenues for this compound
| Research Area | Specific Focus | Potential Impact | Citation |
| Medicinal Chemistry | Synthesis of diverse libraries for drug discovery | Identification of novel therapeutic agents | |
| Asymmetric Catalysis | Development of highly enantioselective catalysts for complex bond formations | Efficient synthesis of chiral pharmaceuticals and fine chemicals | |
| Advanced Materials | Incorporation into stimuli-responsive polymers, MOFs, or energy materials | Next-generation functional materials with tailored properties | |
| Green Chemistry | Design of sustainable synthetic routes and catalytic processes | Reduced environmental footprint in chemical manufacturing | |
| Supramolecular Chemistry | Self-assembly, host-guest chemistry, molecular recognition | Creation of novel functional architectures and sensing platforms |
Continued research into the reactivity, synthesis, and application of this compound is expected to yield significant advancements across various scientific disciplines.
Q & A
Q. How should researchers prioritize conflicting data when this compound exhibits divergent biological activities across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
